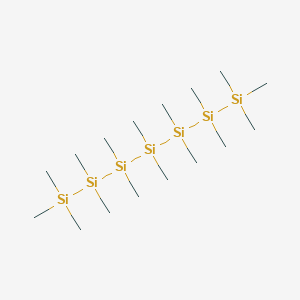

Hexadecamethylheptasilane

Description

Structure

3D Structure

Properties

CAS No. |

13452-88-5 |

|---|---|

Molecular Formula |

C16H48Si7 |

Molecular Weight |

437.1 g/mol |

IUPAC Name |

bis[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane |

InChI |

InChI=1S/C16H48Si7/c1-17(2,3)19(7,8)21(11,12)23(15,16)22(13,14)20(9,10)18(4,5)6/h1-16H3 |

InChI Key |

VBNQIDRBUQYGCO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Hexadecamethylheptasilane and Homologous Higher Silanes

Reductive Coupling Approaches in Polysilane Synthesis

Reductive coupling methods are foundational in silicon chemistry for the formation of Si-Si bonds. These approaches typically involve the dehalogenation of chlorosilane precursors using a reducing agent.

The Wurtz-type reaction is the most traditional and widely used method for synthesizing polysilanes. nih.gov The general reaction involves the reductive coupling of diorganodichlorosilanes with a dispersion of an alkali metal, such as sodium, in a high-boiling point inert solvent like toluene (B28343) or benzene. nih.govuchile.cl

The reaction can be generalized as: n R₂SiCl₂ + 2n Na → (R₂Si)ₙ + 2n NaCl nih.gov

The mechanism is complex and thought to involve radical and/or anionic intermediates at the surface of the alkali metal. kent.ac.uk However, this method presents significant control challenges. kpi.uaosti.gov The reaction conditions are harsh, and it is often difficult to manage the polymer's molecular weight and polydispersity, frequently resulting in a bimodal molecular weight distribution. kent.ac.uk Furthermore, the yields of the desired high polymer can be low. osti.gov Research has shown that conducting the synthesis in tetrahydrofuran (B95107) (THF) at ambient temperatures can lead to higher yields and narrower molecular weight distributions. kent.ac.uk This improvement is attributed to THF's ability to sequester the sodium ion, which helps stabilize anionic chain carriers and suppresses defect diffusion rates at lower temperatures. kent.ac.uk

| Parameter | Conventional Conditions | Modified Conditions | Rationale for Improvement |

| Solvent | Toluene, Benzene | Tetrahydrofuran (THF) | THF sequesters Na⁺, stabilizing anionic intermediates. kent.ac.uk |

| Temperature | Reflux | Ambient Temperature | Suppresses defect diffusion rates on the metal surface. kent.ac.uk |

| Resulting MWD | Broad, often bimodal | Narrower | More controlled polymerization at lower temperatures. kent.ac.uk |

| Yield | Often low | Higher | Stabilization of anionic chain carriers. kent.ac.uk |

Table 1: Comparison of Wurtz-Type Reaction Conditions for Polysilane Synthesis.

Silent Electric Discharge (SED), also known as dielectric-barrier discharge (DBD), is a technique where an electrical discharge is passed between two electrodes separated by a dielectric barrier. researchgate.netwiley-vch.de This method generates a non-equilibrium plasma with high-energy electrons while the gas temperature remains low. rsc.org It is famously used for the industrial production of ozone from oxygen, as it can break chemical bonds and facilitate new bond formation without leading to thermal decomposition of the product. researchgate.netwiley-vch.deacs.org

While SED is a powerful technique for gas-phase reactions, its application for the synthesis of high-purity oligosilanes like hexadecamethylheptasilane is not extensively documented in the reviewed scientific literature. The principles of SED suggest it could potentially be used to couple hydrosilane or chlorosilane precursors in the gas phase, but specific methodologies and their efficacy for producing defined oligosilanes are not well-established.

Controlled Polymerization Strategies

To overcome the limitations of Wurtz-type coupling, more controlled polymerization strategies have been developed. These methods offer precise control over the macromolecular architecture of polysilanes.

Anionic polymerization of masked disilenes represents a significant advancement in the synthesis of polysilanes with highly controlled and well-defined structures. kpi.uaosti.gov This method avoids the harsh conditions of Wurtz coupling. The process involves the creation of masked disilene monomers, such as 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivatives, which are then polymerized using an anionic initiator like an alkyllithium compound (e.g., n-butyllithium) or silylmetal initiators. kpi.uaresearchgate.net

This polymerization proceeds rapidly and in a living manner, especially when using initiators like phenyl(dimethyl)silyl anions with cryptands, yielding polysilanes with high molecular weights and very narrow polydispersity. researchgate.net A key advantage is the ability to produce polymers with highly ordered, alternating structures, which is not possible with Wurtz-type methods. kpi.ua The regioselectivity of the monomer synthesis and the regiospecificity of the polymerization are crucial for achieving these well-defined structures. kpi.ua

| Monomer | Initiator | Resulting Polymer Structure | Key Feature |

| 1-phenyl-7,7,8,8-tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene | n-BuLi | Poly(1,1,2,2-tetramethyldisilene) | Homopolymer with controlled structure. kpi.ua |

| 1-phenyl-7,7-dihexyl-8,8-dimethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene | n-BuLi | Poly(1,1-dihexyl-2,2-dimethyldisilene) | Highly ordered alternating copolymer. kpi.ua |

| Amino-substituted masked disilene | Ph₂MeSiLi | Poly[1,1,2-trimethyl-2-(dibutylamino)disilene] | Highly ordered, stereoregular polymer. |

Table 2: Examples of Anionic Polymerization of Masked Disilenes.

Ring-Opening Polymerization (ROP) of strained cyclic monomers is another powerful technique for synthesizing well-defined polymers. researchgate.net For polysilanes and polysiloxanes, this involves the polymerization of cyclosilanes and cyclosiloxanes. The strain of the small ring (e.g., three- or four-membered rings) provides the thermodynamic driving force for polymerization. researchgate.net

ROP can be initiated by anionic, cationic, or organocatalytic systems, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. researchgate.net For instance, the anionic ROP of hexamethylcyclotrisiloxane (B157284) (D₃) is a classic method for producing polydimethylsiloxane (B3030410) (PDMS). More recently, organocatalysts like guanidines have been employed for the controlled/living ROP of cyclotrisiloxanes, initiated by silanols. This approach allows for the precise synthesis of asymmetric linear polysiloxanes with well-defined end-groups. The ROP of strained cyclosilanes offers a route to carbon-free backbone polysilanes with controlled microstructures.

| Cyclic Monomer | Polymerization Type | Catalyst/Initiator | Resulting Polymer |

| Hexamethylcyclotrisiloxane (D₃) | Anionic ROP | Organolithium compounds | Polydimethylsiloxane (PDMS) |

| 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃) | Organocatalytic ROP | Guanidine/Silanol | Poly[methyl(vinyl)siloxane] (PMVS) |

| Heptamethyl-1,3-dioxa-5-aza-2,4,6-trisilacyclohexane | Anionic ROP | Organolithium/DMF | Polysiloxazane |

| Silicon-bridged kpi.uaferrocenophanes | Photocontrolled ROP | Lewis Bases | Redox-active metallopolymers |

Table 3: Examples of Ring-Opening Polymerization for Silane-based Polymers.

The use of heterogeneous catalysts, particularly modified clays (B1170129), presents an environmentally friendly and efficient approach to polymer synthesis. Clay minerals like montmorillonite (B579905) possess desirable properties such as low cost, thermal stability, large surface area, and ion exchange capacity, making them suitable as catalyst supports.

In the context of polysiloxane synthesis, modified clays can act as solid acid catalysts or as supports for catalytic systems. For example, organomodified montmorillonite, where organic cations have been exchanged into the clay galleries, can be used in the in situ polymerization of monomers. uchile.cl The clay can be activated with a catalyst, which then becomes intercalated into the interlayer space of the silicate. Polymerization then proceeds within these nanoscopic galleries, potentially leading to nanocomposite materials with exfoliated clay layers. While much of the work has focused on olefin polymerization to create polyethylene-clay nanocomposites, the principles are applicable to polysiloxane synthesis via reactions like the hydrolytic polycondensation of alkoxysilanes. The acidic sites on the clay surface can catalyze the hydrolysis and subsequent condensation steps, offering a pathway to polysiloxanes under mild conditions.

| Clay Type | Modification | Catalytic Role | Potential Application in Polysiloxane Synthesis |

| Montmorillonite (MMT) K10 | Acid Activation (e.g., with HCl) | Brønsted/Lewis acid catalysis | Catalyzing hydrolytic polycondensation of alkoxysilanes. |

| Montmorillonite | Organomodification (e.g., with quaternary ammonium (B1175870) salts) | Support for transition metal catalysts | In situ ring-opening polymerization of cyclosiloxanes. |

| Natural Clay | Cation Exchange (e.g., Al³⁺, Fe³⁺) | Solid acid catalyst | Promoting Si-O-Si bond formation via condensation. |

Table 4: Modified Clays as Heterogeneous Catalysts in Polymer Synthesis.

Formation Mechanisms of Higher Silanes from Simpler Precursors

The synthesis of higher-order silanes, including the permethylated derivative this compound (Si7(CH3)16), from more basic silicon-containing molecules is a complex process governed by a variety of reaction mechanisms. These pathways often involve highly reactive radical and silylene intermediates, particularly under conditions such as those found in low-temperature matrices and plasma discharges. The formation of the silicon-silicon backbone of these larger molecules is a step-wise process that can proceed through several competing and co-occurring routes.

Radical-Radical Recombination Pathways in Low-Temperature Matrices

In the controlled environment of low-temperature inert gas matrices, the formation of higher silanes can be initiated by the generation of silyl (B83357) radicals. These radicals, which are neutral species with an unpaired electron on a silicon atom, can be produced through the dissociation of precursor molecules like monosilane (SiH₄) or its methylated derivatives.

Once formed, these silyl radicals can combine in a process known as radical-radical recombination to form a new silicon-silicon bond. For instance, the coupling of two tris(trimethylsilyl)silyl radicals could theoretically lead to the formation of a hexakis(trimethylsilyl)disilane. While direct evidence for the formation of this compound through a simple recombination of two specific smaller permethylated silyl radicals in low-temperature matrices is not extensively documented, the principle of silyl radical recombination is a fundamental step in the build-up of larger oligosilane chains.

The general mechanism for radical-radical recombination can be represented as:

Initiation: Formation of silyl radicals from a precursor.

Propagation/Chain Growth: Recombination of two silyl radicals to form a new Si-Si bond.

This process is a key feature in various synthetic methodologies for polysilanes, including the Wurtz-type coupling reaction, which is believed to involve radical and/or anionic intermediates. researchgate.net

Radical Insertion Processes and Reaction Dynamics

Another significant pathway for the growth of silane (B1218182) chains is through radical insertion reactions. In this mechanism, a silylene, which is a divalent silicon species (e.g., SiH₂ or its substituted derivatives like dimethylsilylene, Si(CH₃)₂), inserts into a Si-H or Si-Si bond of another silane molecule. This process effectively lengthens the silane chain by one silicon atom at a time.

The reaction dynamics of silylene insertion are highly favorable and often proceed with little to no activation energy barrier, making them particularly relevant in the gas phase and in plasma environments. rsc.org The insertion of a silylene into a Si-H bond of a growing permethylated oligosilane chain would be a critical step in the formation of this compound. For example, the insertion of dimethylsilylene into a Si-H bond of a permethylated hexasilane would yield a heptasilane derivative.

The general steps for chain growth via silylene insertion are:

Generation of Silylene: For example, from the dissociation of a silane precursor.

Insertion: The silylene inserts into a Si-H bond of a silane or oligosilane molecule.

This step-wise chain-building process allows for the systematic construction of higher silanes. The continued insertion of silylene units is a plausible mechanism for the formation of longer-chain oligosilanes.

Influence of Plasma and Discharge Conditions on Higher Silane Generation

Plasma-enhanced chemical vapor deposition (PECVD) is a widely utilized technique for the synthesis of silicon-based thin films and can also lead to the formation of higher silanes in the gas phase. wikipedia.orgumich.eduplasmatherm.combcluae.com The plasma environment is rich in energetic electrons, ions, and neutral radicals, creating a complex reaction milieu where multiple pathways to higher silanes can occur simultaneously.

The generation of higher silanes, including permethylated analogs, in a plasma is significantly influenced by several operational parameters:

Precursor Gas and Dilution: The choice of precursor gas (e.g., monosilane, or a methylated silane) and the use of dilution gases like argon or hydrogen can alter the plasma chemistry. researchgate.net Argon dilution, for instance, can lead to higher ionization and a larger density of ions, which can influence the formation pathways. researchgate.net Hydrogen dilution can promote the generation of H atoms, which can abstract hydrogen from silanes to produce silyl radicals. researchgate.net

Plasma Power and Pressure: Increasing the absorbed power can initially increase the density of reactive species by enhancing the decomposition of the precursor gas. researchgate.net However, at very high power, the further fragmentation of newly formed higher silanes can also occur. Pressure affects the residence time of species in the plasma and the frequency of collisions, thereby influencing the extent of secondary reactions that lead to larger molecules.

Gas Flow Rate and Temperature: The flow rate determines the residence time of the gas molecules in the plasma reactor, impacting the degree to which chain-growth reactions can proceed. researchgate.net While PECVD allows for lower substrate temperatures compared to thermal CVD, the gas temperature can still influence reaction rates. umich.edu

In silane plasmas, both radical recombination and silylene insertion are considered key mechanisms for the formation of higher silanes. researchgate.netaip.org The initial fragmentation of the silane precursor by electron impact generates primary radicals and silylenes. These reactive species then undergo a cascade of reactions, including insertion into parent gas molecules and recombination with other radicals, to form disilane, trisilane, and even larger oligosilanes. aip.orgaip.org The control of plasma parameters is therefore crucial in directing the synthesis towards the desired higher silane products.

Electronic Structure and Advanced Spectroscopic Characterization of Hexadecamethylheptasilane and Polysilanes

Elucidation of Electronic Structure and Bonding

The electronic structure of polysilanes is fundamentally different from their carbon-based analogs, the alkanes. The ability of electrons in the silicon-silicon sigma (σ) bonds to delocalize along the polymer chain is a key feature that governs their unique properties.

In contrast to the localized σ-bonds in alkanes, the Si-Si σ-bonds in polysilanes engage in a phenomenon known as σ-conjugation or σ-delocalization. This delocalization arises from the interaction between adjacent σ-orbitals of the silicon backbone. The relatively low ionization energy of electrons in Si-Si sigma bonds facilitates this interaction, allowing the electrons to be distributed over a sequence of silicon atoms. This is analogous to π-conjugation in organic conducting polymers. huji.ac.il

This σ-delocalization has a profound impact on the electronic band structure of polysilanes. It leads to the formation of a valence band, composed of the bonding σ molecular orbitals, and a conduction band, composed of the antibonding σ* molecular orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) constitutes the electronic band gap. huji.ac.il For polysilanes, this HOMO-LUMO gap is significantly smaller than in alkanes, typically ranging from 3.5 to 4.5 eV. huji.ac.il This smaller band gap is a direct consequence of σ-conjugation and is responsible for the characteristic strong electronic absorption of polysilanes in the ultraviolet (UV) region. huji.ac.il

The extent of σ-delocalization, and therefore the energy of the band gap, is highly dependent on the length of the silicon chain. As the number of silicon atoms in the chain increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. This effect continues until a saturation point is reached, typically at around 40-50 silicon atoms. researchgate.net

When a polysilane chain is ionized, either by removing an electron (oxidation) to form a radical cation or by adding an electron (reduction) to form a radical anion, the resulting charge is not localized on a single silicon atom. Instead, due to the strong coupling between electronic states and the polymer lattice (electron-phonon coupling), the charge carrier becomes self-localized over a segment of the chain, creating a quasiparticle known as a polaron. acs.orgnih.gov A polaron consists of the charge carrier and the associated distortion of the polymer backbone.

The formation of polarons in charged polysilanes introduces new electronic states within the original HOMO-LUMO gap. nih.gov These "polaronic" states are responsible for new optical absorption bands at energies lower than the band gap of the neutral polymer. In the radical cations of some conjugated polymers, the mixing of electronic and vibrational transitions can lead to unusually intense vibrational bands in the infrared spectrum, known as infrared active vibrations (IRAVs). nih.govrsc.org

In systems with multiple, equivalent delocalization segments, such as in longer polysilane chains or specific molecular architectures, charge resonance can occur. This involves the transfer of the polaron between these segments. The study of these polaron and charge resonance states is crucial for understanding charge transport mechanisms in polysilanes, which is a key property for their potential application in electronics. acs.orgnih.gov Theoretical studies on the radical cations of permethylated oligosilanes have been conducted to understand their electronic structures at the ground and low-lying excited states. acs.org

The efficiency of σ-conjugation is highly sensitive to the conformation of the silicon backbone. The overlap between adjacent Si-Si σ-orbitals is maximized when the backbone adopts a planar, all-trans (anti-periplanar) conformation. researchgate.net Any deviation from this transoid arrangement, such as the introduction of gauche kinks, disrupts the σ-conjugation. This disruption leads to a decrease in the effective conjugation length, which in turn causes a hypsochromic (blue) shift in the UV absorption spectrum to shorter wavelengths and an increase in the HOMO-LUMO gap.

This conformational dependence gives rise to the phenomenon of thermochromism observed in many polysilanes. At low temperatures, the polymer backbone tends to adopt a more ordered, all-trans conformation, leading to a long-wavelength absorption. As the temperature increases, the backbone becomes more disordered with an increase in gauche conformations, resulting in a shift of the absorption to shorter wavelengths. researchgate.net

In shorter oligosilanes like hexadecamethylheptasilane, the conformational flexibility is influenced by the size and nature of the substituents on the silicon atoms. Bulky substituents can sterically hinder rotation around the Si-Si bonds, favoring specific conformations and thus influencing the electronic properties. researchgate.net Theoretical calculations on permethylated helical linear oligosilanes have shown a transition from a "σ-delocalized" state in loose helical or all-transoid conformations to a "σ-localized" state in tighter helical conformations. researchgate.net

Advanced Spectroscopic Analysis Techniques

The electronic and structural properties of this compound and other polysilanes are investigated using a variety of spectroscopic methods. UV-Vis and NMR spectroscopy are particularly powerful tools in this regard.

UV-Vis spectroscopy is a primary technique for probing the electronic structure of polysilanes. The characteristic strong absorption in the UV region is due to electronic transitions from the Si-Si σ bonding orbital (HOMO) to the σ* antibonding orbital (LUMO). huji.ac.il The position of the absorption maximum (λmax) is a direct measure of the HOMO-LUMO gap and provides insight into the extent of σ-conjugation.

As the silicon chain length increases, the λmax shifts to longer wavelengths (bathochromic shift) due to the increased delocalization of the σ-electrons. This trend is clearly observable in the series of linear permethylated oligosilanes, which serve as excellent models for understanding the electronic properties of this compound (which has 7 silicon atoms). The λmax value for permethylated n-hexasilane is reported to be 260 nm. researchgate.net

| Permethylated Oligosilane (Me(SiMe2)nMe) | Number of Si Atoms (n) | λmax (nm) |

|---|---|---|

| Tetramethyldisilane | 2 | ~200 |

| Hexamethyltrisilane | 3 | 216 |

| Octamethyltetrasilane | 4 | 235 |

| Decamethylpentasilane | 5 | 250 |

| Dodecamethylhexasilane | 6 | 260 |

Data in the table is representative of linear permethylated oligosilanes and is compiled from various spectroscopic studies. researchgate.netresearchgate.net

NMR spectroscopy is an indispensable tool for the detailed structural analysis of oligosilanes and polysilanes.

1H and 13C NMR: Proton and Carbon-13 NMR provide detailed information about the methyl (or other organic) substituents on the silicon backbone. The chemical shifts and coupling patterns of these nuclei can be used to confirm the structure of the molecule and study its conformational dynamics. researchgate.netuhasselt.be For this compound, the 1H NMR spectrum would show signals corresponding to the protons of the methyl groups attached to the terminal and internal silicon atoms. Similarly, the 13C NMR spectrum would display distinct resonances for the carbon atoms of these methyl groups.

| Nucleus | Expected Chemical Shift Range (ppm) for this compound | Information Obtained |

|---|---|---|

| 1H | ~0.0 - 0.2 | Structure of methyl substituents, distinction between terminal and internal groups. researchgate.netosti.gov |

| 13C | ~ -5.0 - 0.0 | Carbon framework of substituents, more sensitive to electronic environment than 1H. uhasselt.be |

| 29Si | ~ -40 to -50 (internal Si) ~ -15 to -20 (terminal Si) | Directly probes the silicon backbone, sensitive to position and conformation. pascal-man.comresearchgate.net |

The chemical shift ranges are approximate and based on data for analogous linear permethylated oligosilanes. Actual values can vary with solvent and temperature.

By combining these advanced spectroscopic techniques with theoretical models, a comprehensive understanding of the structure-property relationships in this compound and the broader family of polysilanes can be achieved.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. libretexts.orgmsu.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. msu.edupressbooks.pub These vibrations, which include stretching and bending modes, only occur if there is a net change in the molecule's dipole moment. uwimona.edu.jmbabcock.edu.ng Consequently, the absorption of IR radiation provides a unique "fingerprint" for a molecule, revealing the types of bonds and functional groups present. libretexts.org

A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules). babcock.edu.nglibretexts.org These modes are often described as stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). libretexts.orguwimona.edu.jm The frequency of these vibrations is determined by the strength of the bonds and the mass of the atoms involved. msu.edu

In the context of this compound and other polysilanes, IR spectroscopy is instrumental in identifying characteristic vibrational modes associated with the silicon backbone and the methyl substituents. Key vibrational frequencies for organosilicon compounds include:

Si-C stretching: This vibration typically appears in the region of 1250-1270 cm⁻¹.

Si-H stretching: While not present in this compound, this bond in other silanes gives a strong absorption around 2100-2250 cm⁻¹.

Si-O stretching: The presence of siloxane impurities can be detected by a strong band between 1000 and 1100 cm⁻¹.

Si-Si stretching: These vibrations are typically weak and appear in the far-infrared region, often below 600 cm⁻¹.

CH₃ rocking and deformation: The methyl groups attached to silicon exhibit characteristic rocking and deformation vibrations. For instance, the symmetric deformation of the Si-CH₃ group is observed around 1250 cm⁻¹, while the rocking mode appears near 800 cm⁻¹.

The analysis of these vibrational bands allows for the confirmation of the molecular structure and the assessment of sample purity.

Table 1: Characteristic IR Absorption Frequencies for Polysilanes

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Si-CH₃ | Symmetric Deformation | ~1250 |

| Si-CH₃ | Rocking | ~800 |

| Si-Si | Stretching | < 600 |

| C-H (in CH₃) | Stretching | 2900-3000 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. whitman.edunih.gov In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). nih.gov The molecular ion peak (M⁺) provides the molecular weight of the compound. whitman.edu

The fragmentation of the molecular ion into smaller, charged fragments creates a unique mass spectrum that serves as a molecular fingerprint. libretexts.org The analysis of these fragments helps in deducing the structure of the original molecule. acs.orgacs.org For linear alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (corresponding to a CH₂ group). whitman.edu

In the case of this compound and other polysilanes, mass spectrometry reveals characteristic fragmentation pathways. The cleavage of the Si-Si bonds is a dominant process. For permethylated linear polysilanes like this compound (Me(SiMe₂)₇Me), photolytic studies have shown the loss of dimethylsilylene (Me₂Si:). rsc.org This suggests that under mass spectrometric conditions, similar silylene eliminations would be a key fragmentation pathway.

The fragmentation of organosilicon compounds often involves rearrangements and the cleavage of silicon-carbon and silicon-silicon bonds. acs.orgacs.org The stability of the resulting silyl (B83357) cations influences the observed fragmentation pattern. For instance, the loss of methyl groups (CH₃) is a common fragmentation step. The analysis of the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions resulting from the successive loss of dimethylsilylene units and methyl groups.

Table 2: Expected Fragmentation Patterns for this compound

| Fragment Ion | Proposed Origin |

| [M - 15]⁺ | Loss of a methyl radical (•CH₃) |

| [M - 73]⁺ | Loss of a trimethylsilyl (B98337) radical (•Si(CH₃)₃) |

| [M - 58]⁺ | Loss of dimethylsilylene (Si(CH₃)₂) |

| Series of peaks separated by 58 amu | Successive loss of dimethylsilylene units |

Transient Absorption Spectroscopy for Monitoring Ultrafast Dynamics and Short-Lived Species

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states in molecules and materials on timescales ranging from femtoseconds to picoseconds. nih.govyoutube.com In this method, a short, intense "pump" pulse excites the sample, and a second, weaker "probe" pulse, delayed in time, measures the changes in the sample's absorption spectrum. youtube.com By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked in real-time. nih.gov

This technique is particularly valuable for studying the photophysics and photochemistry of polysilanes. Upon photoexcitation, polysilanes can undergo a variety of ultrafast processes, including conformational changes, energy transfer, and bond cleavage. Transient absorption spectroscopy allows for the direct observation of the transient species involved in these processes, such as excited states (excitons), radical ions, and silylenes. chemrxiv.orgrsc.org

For linear polysilanes, photoexcitation into the σ-σ* absorption band leads to the formation of an excited state that can decay through several channels. One important pathway is the homolytic cleavage of a Si-Si bond, generating two silyl radicals. Another is the elimination of a silylene (R₂Si:), resulting in a shorter polysilane chain. rsc.org Transient absorption spectroscopy can distinguish between these species based on their unique absorption spectra. For example, silyl radicals and silylenes have characteristic absorption bands in the visible and near-UV regions.

The study of this compound with transient absorption spectroscopy would provide detailed information about the dynamics of its excited states and the mechanisms of its photochemical degradation. This would involve identifying the lifetimes of the initial excited state and any subsequent transient intermediates, as well as their spectral signatures. escholarship.org

Single Crystal X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive determination of its molecular structure. This would include precise measurements of the Si-Si and Si-C bond lengths and the Si-Si-Si and Si-C-Si bond angles. The conformation of the heptasilane backbone, which can adopt various arrangements from all-trans to helical, could be precisely characterized.

The crystal structure of linear polysilanes is of significant interest as the conformation of the silicon chain influences its electronic properties. Linear polymers often exhibit regions of crystallinity where the polymer chains are highly ordered. youtube.com In the solid state, permethylated linear polysilanes tend to adopt a planar, all-trans conformation. However, slight deviations from this ideal geometry can occur due to packing forces in the crystal.

The crystallographic data for this compound would provide a benchmark for theoretical calculations of its structure and properties. Furthermore, the analysis of the intermolecular interactions in the crystal, such as van der Waals forces between the methyl groups, would provide insight into the solid-state packing of these molecules. brynmawr.edu

Theoretical and Computational Investigations of Hexadecamethylheptasilane and Silicon Containing Systems

Quantum Chemical Approaches to Electronic Structure

Quantum chemical calculations are fundamental to elucidating the nature of bonding and electron delocalization in polysilane chains. The choice of method depends on the specific properties being investigated and the complexity of the electronic environment.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state electronic structure and equilibrium geometries of molecules. arxiv.orgarxiv.org DFT methods are widely used to predict the molecular structures of organic and inorganic compounds. dntb.gov.ua For silicon-containing systems like Hexadecamethylheptasilane, DFT is instrumental in optimizing molecular geometries, predicting vibrational frequencies, and calculating electronic properties such as ionization potentials and electron affinities. researchgate.net

The core principle of DFT is to map the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential, with the total energy being a functional of the electron density. arxiv.orgnccr-must.ch Various approximations for the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, have been developed, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. arxiv.orgyoutube.com The choice of functional can significantly impact the accuracy of the results. arxiv.org

In the context of this compound, DFT calculations are used to determine key structural parameters. These geometry optimizations yield precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.netyoutube.comyoutube.com Advanced computational frameworks can combine DFT with other methods, such as Density Matrix Embedding Theory (DMET), to tackle large molecules by breaking them into smaller, manageable fragments, thereby reducing computational demands while maintaining high accuracy. arxiv.orgarxiv.org

Table 1: Representative Geometrical Parameters of Linear Polysilanes Calculated with DFT

| Parameter | Typical Calculated Value | Description |

| Si-Si Bond Length | 2.35 - 2.40 Å | The distance between adjacent silicon atoms in the backbone. |

| Si-C Bond Length | 1.88 - 1.92 Å | The distance between a silicon atom and a carbon atom of a methyl group. |

| Si-Si-Si Bond Angle | 110° - 114° | The angle formed by three consecutive silicon atoms in the chain. |

| C-Si-C Bond Angle | 107° - 111° | The angle between two methyl groups attached to the same silicon atom. |

While DFT is highly effective for ground-state properties of well-behaved molecules, it can struggle with systems characterized by strong (or static) electron correlation. colorado.edu Such situations arise in cases of bond breaking, electronically excited states, and molecules with nearly degenerate orbitals. barbatti.org For these electronically complex systems, multireference (MR) methods are essential. colorado.edubarbatti.orguni-stuttgart.de

Unlike single-reference methods that start from a single Slater determinant (like Hartree-Fock), MR methods use a linear combination of several determinants as the starting point. barbatti.orgwikipedia.org This approach is necessary when the electronic wavefunction cannot be adequately described by a single configuration. barbatti.org Common MR methods include the Complete Active Space Self-Consistent Field (CASSCF) method and second-order Møller-Plesset perturbation theory (CASPT2), as well as Multireference Configuration Interaction (MRCI). uni-stuttgart.dewikipedia.orgmonash.edu These techniques provide a more balanced and accurate description of both ground and excited states in complex systems. wikipedia.org

For polysilanes, MR methods are particularly relevant for studying:

Photodissociation: The process of Si-Si bond cleavage upon absorption of light involves excited states and bond-breaking coordinates where static correlation is significant.

Excited State Crossings: Understanding the photophysics of polysilanes requires accurate descriptions of potential energy surfaces for multiple excited states, including regions where these surfaces approach each other or intersect (conical intersections). barbatti.org

Diradical Intermediates: Some chemical reactions involving silicon chains may proceed through intermediates with significant diradical character, which are inherently multiconfigurational. monash.edu

The computational cost of high-level quantum chemical methods scales unfavorably with the size of the molecular system, making calculations on large polymers or extended systems like long-chain polysilanes prohibitively expensive. chemrxiv.org Fragment-based methods offer a powerful solution to this challenge by dividing a large system into a collection of smaller, overlapping or non-overlapping fragments. chemrxiv.orgnih.govuchicago.eduuchicago.edu

The general strategy involves performing high-level quantum mechanics (QM) calculations on the individual fragments and then combining the results to approximate the properties of the entire system. chemrxiv.orgnih.gov The interactions between fragments are systematically included through various embedding schemes, where each fragment calculation is performed in the presence of an environment (e.g., the electrostatic field) representing the rest of the molecule. nih.gov This "divide and conquer" approach allows for the application of accurate methods, such as Møller–Plesset perturbation theory (MP2) or even coupled-cluster theory, to systems that would be intractable otherwise. nih.gov

For a molecule like this compound, a fragment-based approach could partition the Si7 chain into smaller oligosilane units. The total energy and properties can then be reconstructed by summing the energies of the individual fragments and adding correction terms for the interactions between them. This makes it feasible to study the electronic structure of even longer polysilane chains with high accuracy. uchicago.eduuchicago.edu

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics for the nuclei with quantum mechanical calculations for the electronic structure. q-chem.comyoutube.com In this approach, the forces acting on the nuclei are calculated "on-the-fly" at each time step by solving the electronic Schrödinger equation, typically using DFT. q-chem.comyoutube.comresearchgate.net The nuclei are then moved according to these forces based on Newton's laws of motion. youtube.com

This method, also known as Born-Oppenheimer molecular dynamics (BOMD), allows for the simulation of dynamic processes without the need for pre-parameterized force fields. q-chem.comyoutube.com It is particularly valuable for studying:

Chemical Reactions: AIMD can be used to trace reaction pathways, identify transition states, and understand reaction mechanisms in silicon-containing systems. researchgate.net

Conformational Dynamics: For flexible molecules like oligosilanes, AIMD can simulate the transitions between different conformations (e.g., trans vs. gauche arrangements of the Si-Si backbone) at finite temperatures.

Vibrational Spectra: By analyzing the trajectories of atoms over time, one can compute vibrational spectra and study anharmonic effects that are often missed in static calculations.

The high computational cost of performing a quantum chemical calculation at every time step means that AIMD simulations are typically limited to relatively small systems and short timescales (picoseconds). chemrxiv.org However, recent advances, including the use of machine learning potentials trained on quantum chemical data, are helping to extend the reach of these powerful simulation techniques. chemrxiv.orgchemrxiv.org

Computational Modeling of Spectroscopic Properties

Computational methods are crucial for interpreting and predicting the spectroscopic properties of molecules. For polysilanes, modeling UV-Vis absorption spectra provides fundamental insights into their unique electronic structure, which is dominated by electron delocalization along the silicon backbone.

The characteristic optical properties of polysilanes arise from strong electronic transitions in the ultraviolet-visible (UV-Vis) region. illinois.edu These transitions are primarily attributed to the excitation of an electron from a σ (bonding) molecular orbital to a σ* (antibonding) molecular orbital, both associated with the Si-Si backbone. illinois.edu The energy of this σ → σ* transition, and thus the wavelength of maximum absorption (λ_max), is highly sensitive to the conformation and length of the silicon chain. illinois.edu

Time-dependent density functional theory (TD-DFT) is the most widely used computational method for predicting UV-Vis spectra in molecules of this size. chemrxiv.org It calculates the excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the spectrum. chemrxiv.orgresearchgate.net By modeling the electronic transitions, TD-DFT can help assign experimental spectral features to specific electronic excitations.

Research has shown a consistent trend in linear oligosilanes: as the silicon chain length increases, the λ_max shifts to longer wavelengths (a bathochromic shift). This is due to the increasing delocalization of the σ electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption wavelength eventually saturates for very long polymer chains. illinois.edu For this compound (Si7), the λ_max is expected to fall between that of shorter and longer oligosilanes.

Table 2: Calculated vs. Experimental λ_max for Linear Permethyl-oligosilanes

| Compound | Formula | Calculated λ_max (nm) | Experimental λ_max (nm) |

| Hexamethyldisilane | Si₂Me₆ | ~197 | 196 |

| Octamethyltrisilane | Si₃Me₈ | ~216 | 215 |

| Decamethyltetrasilane | Si₄Me₁₀ | ~235 | 230 |

| Dodecamethylpentasilane | Si₅Me₁₂ | ~250 | 244 |

| Tetradecamethylhexasilane | Si₆Me₁₄ | ~260 | 253 |

Note: Calculated values are representative and depend on the specific level of theory and solvent model used. Experimental values are for solution-phase spectra.

Advanced Materials Science Applications Deriving from Polysilane Frameworks

Optoelectronic Material Development

Polysilanes, with their σ-conjugated silicon backbones, exhibit intriguing optoelectronic properties that make them candidates for various applications. The delocalization of σ-electrons along the silicon chain gives rise to unique behaviors not typically observed in their carbon-based counterparts.

Photoconductivity and Charge Carrier Transport Mechanisms

The conductivity of polysilanes is significantly enhanced upon exposure to ultraviolet (UV) light, a phenomenon known as photoconductivity. When a photon with sufficient energy strikes the polysilane chain, it can promote a σ-electron to a higher energy level, creating an electron-hole pair (an exciton). In the presence of an electric field, these charge carriers can move along the silicon backbone, resulting in an electrical current.

The primary mechanism for charge carrier transport in these materials is believed to be a hopping mechanism, where charges move between localized states along the polymer chain. researchgate.net The efficiency of this transport is influenced by the chain length, conformation, and the nature of the organic substituents attached to the silicon backbone. In the case of hexadecamethylheptasilane, the relatively short, well-defined chain of seven silicon atoms could allow for efficient charge transport with potentially fewer defects compared to long-chain, high-molecular-weight polysilanes. The electronic structure of oligosilane radical cations has been a subject of study, providing insights into the nature of charge carriers in these systems. acs.org

| Property | Description | Relevance to this compound |

| σ-Conjugation | Delocalization of sigma electrons along the Si-Si backbone. | Enables absorption of UV light and charge transport. |

| Photoconductivity | Increased electrical conductivity upon light exposure. | Potential for use in photodetectors and optical switches. |

| Charge Transport | Primarily through a hopping mechanism between localized states. | Efficiency is dependent on chain length and conformation. |

Table 1: Key Electronic Properties of Polysilanes

Light Emission Characteristics and Quantum Efficiency Considerations

Many polysilanes exhibit fluorescence, emitting light after being excited by UV radiation. The wavelength of the emitted light is dependent on the length of the silicon chain, with longer chains generally emitting at longer wavelengths. This property opens up possibilities for their use in light-emitting diodes (LEDs) and other display technologies.

The quantum efficiency (QE), which is the ratio of emitted photons to absorbed photons, is a critical parameter for light-emitting applications. rsc.org For many simple polysilanes, the quantum yield of fluorescence at room temperature in solution is relatively low. This is often due to non-radiative decay pathways that allow the excited state to return to the ground state without emitting a photon. However, the rigid, well-defined structure of an oligosilane like this compound might suppress some of these non-radiative pathways, potentially leading to a higher quantum efficiency compared to more flexible, long-chain polymers. The introduction of specific substituents or the incorporation of the oligosilane into a host matrix can also influence the quantum yield. youtube.comrsc.org

Precursors for Silicon Carbide and Other Advanced Ceramics through Pyrolysis and Crosslinking

Silicon carbide (SiC) is a highly sought-after ceramic material known for its exceptional hardness, high thermal conductivity, and chemical inertness. One promising method for producing SiC is through the pyrolysis of organosilicon polymers. Polysilanes and related polycarbosilanes can serve as polymeric precursors to SiC. acs.orgnih.govnih.gov

| Precursor Type | Description | Ceramic Product |

| Polysilanes | Polymers with a silicon backbone. | Silicon Carbide (SiC) |

| Polycarbosilanes | Polymers with a backbone containing both silicon and carbon. | Silicon Carbide (SiC) |

| Polysiloxanes | Polymers with a silicon-oxygen backbone. | Silicon Oxycarbide |

Table 2: Common Polymeric Precursors for Silicon-Based Ceramics

Photoresist Materials for Micro- and Nanofabrication

Photoresists are light-sensitive materials used to create patterned coatings in the fabrication of microelectronics and other nanoscale devices. wikipedia.org Silicon-containing polymers are of particular interest as photoresist materials due to their high resistance to oxygen plasma etching, which is a common step in the manufacturing process.

When a silicon-containing photoresist is exposed to a pattern of light, the exposed areas undergo a chemical change that alters their solubility in a developer solution. This allows for the selective removal of either the exposed or unexposed portions of the resist, transferring the pattern to the substrate. Oligosilanes like this compound could potentially function as a component of a photoresist formulation. nih.govwikipedia.orgdakenchem.comyoutube.com Their absorption of UV light could be used to initiate the crosslinking or degradation of the resist material. The presence of silicon in the molecule would impart the desired etch resistance.

Integration into Energy Conversion Devices (e.g., Polysilane/C60 Hybrid Solar Cells)

Hybrid solar cells, which combine organic and inorganic materials, are a promising area of research for next-generation photovoltaics. youtube.comresearchgate.net Polysilanes have been explored as potential electron-donating (p-type) materials in these devices. When blended with an electron-accepting (n-type) material, such as the fullerene C60, the resulting mixture can form a bulk heterojunction capable of generating a photocurrent upon illumination.

In such a device, the polysilane absorbs light and creates an exciton (B1674681). This exciton then diffuses to the interface between the polysilane and the C60, where the electron is transferred to the C60 and the hole remains on the polysilane. These separated charges can then be collected at the electrodes, generating an electric current. The well-defined structure and potential for high charge mobility in oligosilanes like this compound could be advantageous in optimizing the performance of such hybrid solar cells.

Emerging Research Avenues and Future Perspectives in Heptasilane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of polysilanes and their shorter-chain oligomers, such as hexadecamethylheptasilane, has often relied on Wurtz-type reductive coupling of dichlorosilanes with alkali metals. dtic.milacs.org While effective, this method presents challenges related to sustainability, including the use of stoichiometric and hazardous reagents, high energy consumption, and the generation of significant chemical waste. patsnap.compatsnap.com In response, the focus of the research community has pivoted towards greener, more efficient synthetic strategies.

A primary goal is the development of catalytic processes that operate under mild conditions, reduce waste, and improve atom economy. patsnap.com One of the most promising sustainable alternatives is the dehydrogenative coupling of hydrosilanes, a method that produces hydrogen gas as the sole byproduct. mdpi.com Recent advancements have highlighted the use of earth-abundant and inexpensive catalysts, such as cobalt-based systems, for the efficient synthesis of silicon precursors. csic.es These catalysts are often air- and moisture-stable, allowing for reactions in greener solvents like alcohols at room temperature. csic.es

Table 1: Comparison of Synthetic Methodologies for Si-Si Bond Formation

| Methodology | Typical Reagents | Reaction Conditions | Byproducts | Key Advantages |

|---|---|---|---|---|

| Wurtz-type Coupling | Dichlorosilanes, Alkali Metals (e.g., Na) | High Temperature, Heterogeneous | Metal Halide Salts | High molecular weight polymers |

| Dehydrogenative Coupling | Hydrosilanes, Transition Metal Catalysts | Mild (e.g., Room Temp) | Hydrogen (H₂) | High atom economy, green byproduct |

| Mechanochemical Synthesis | Dichlorosilanes, Reducing Agent | Solvent-free, Ball Milling | Varies | Reduced solvent waste, efficiency |

| Microwave-Assisted Synthesis | Monomers, Catalyst | Solvent-free or minimal solvent | Varies | Rapid heating, shorter reaction times |

Exploration of High-Order Polysilane Architectures

While linear oligosilanes like this compound provide a fundamental understanding of the Si-Si bond's properties, current research is intensely focused on assembling these foundational units into more complex, high-order architectures. The topology of polysilanes—whether they are linear (1D), layered (2D), or dendritic (3D)—profoundly influences their physical and electronic properties. dtic.milresearchgate.net

Researchers are exploring synthetic strategies to move beyond simple linear chains to create hyperbranched and dendritic structures. dtic.mil This can be achieved through methods like the copolymerization of difunctional and tetrafunctional silane (B1218182) monomers, which introduces branching points where a silicon atom is bonded to three or four other silicon atoms. dtic.mil These highly branched structures possess a large amount of empty space and unique electronic properties compared to their linear counterparts. dtic.mil

Another area of interest is the formation of 2D layered polysilanes, which are analogous to graphene and other 2D materials. researchgate.net These materials consist of hydrogen-terminated silicon planes and exhibit distinct properties, including a large surface area and different pathways for ion diffusion, making them promising for applications in energy storage, such as anodes for sodium-ion batteries. researchgate.netresearchgate.net The ability to control the architecture of polysilanes opens up possibilities for designing materials with precisely tuned properties for specific applications.

Table 2: Overview of Polysilane Architectures

| Architecture | Dimensionality | Key Structural Feature | Resulting Properties | Potential Applications |

|---|---|---|---|---|

| Linear | 1D | Si-Si catenation in a straight chain | σ-conjugation, Photosensitivity | Photoresists, Semiconductors |

| Layered | 2D | Corrugated planes of silicon atoms | Large surface area, Ion diffusion pathways | Battery anodes, Energy storage |

| Hyperbranched/Dendritic | 3D | Highly branched with quaternary Si centers | High free volume, Unique electronic states | Inclusion chemistry, Catalysis |

| Cyclic | Ring | Strained Si-Si bonds in a cyclic structure | Different electronic transitions | Precursors for Ring-Opening Polymerization |

Advanced Spectroscopic Probes for Ultrafast Chemical Dynamics

The defining characteristic of polysilanes, including this compound, is the delocalization of σ-electrons along the silicon backbone. dtic.milpatsnap.com This feature gives rise to unique electronic and optical properties that are central to their potential applications in photonics and electronics. Understanding the dynamics of these electrons—how they absorb and transfer energy—is critical for designing next-generation materials.

Advanced spectroscopic techniques are essential tools for probing these ultrafast processes, which occur on timescales of picoseconds (10⁻¹² s) or even femtoseconds (10⁻¹⁵ s). Ultrafast surface-enhanced Raman spectroscopy (SERS), for example, can be used to monitor plasmon-molecule dynamics, providing insights into processes like hot electron transfer and vibrational energy flow, which are crucial for understanding plasmon-driven chemistry on silicon-based nanomaterials. aps.org

Higher-order spectroscopic methods, such as fifth-order pump-probe spectroscopy, are also being developed to investigate complex phenomena like the interaction and movement of multiple quasiparticles (plexcitons) in hybrid systems. arxiv.org These sophisticated techniques allow researchers to build a detailed mechanistic picture of energy transport and conversion in polysilane systems, which is vital for the rational design of materials for photocatalysis, solar energy conversion, and advanced electronics. aps.org

Table 3: Advanced Spectroscopic Probes for Polysilane Characterization

| Spectroscopic Technique | Timescale | Information Probed | Relevance to Polysilanes |

|---|---|---|---|

| Ultrafast SERS | Picoseconds | Plasmon-generated electron transfer, Vibrational kinetics | Understanding photocatalytic mechanisms on Si surfaces |

| Higher-Order Pump-Probe | Femto- to Picoseconds | Multi-particle interactions, Energy transport dynamics | Probing exciton (B1674681) movement in complex architectures |

| Transient Absorption | Femto- to Nanoseconds | Excited state lifetimes, Electron-hole recombination | Characterizing charge carrier dynamics for electronics |

| Time-Resolved Photoluminescence | Pico- to Microseconds | Radiative decay pathways, Defect states | Assessing optical quality for light-emitting devices |

Integration of Machine Learning and Artificial Intelligence in Computational Design

The discovery and optimization of new materials have traditionally been driven by a combination of intuition and laborious trial-and-error experimentation. The sheer number of possible molecular structures and compositions makes this approach slow and inefficient. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm, including in the field of polysilane chemistry. acs.orgmedium.com

Table 4: Machine Learning Workflow for Polysilane Design

| Step | Description | Example Tools/Techniques | Desired Outcome |

|---|---|---|---|

| 1. Data Collection & Database Construction | Gather experimental or simulated data on known polysilanes and their properties. | Literature mining, High-throughput computation (DFT) | A structured dataset linking structures to properties. |

| 2. Structure Representation | Convert molecular structures into machine-readable formats (descriptors or fingerprints). | SMILES strings, Molecular graphs, Coulomb matrices | Numerical input for the ML model. |

| 3. Model Training | Select and train an ML algorithm to learn the structure-property relationship. | Neural Networks, Gaussian Process Regression, Decision Trees | A predictive model with high accuracy. |

| 4. Virtual Screening & Design | Use the trained model to predict properties of new, unsynthesized polysilane structures. | High-throughput virtual screening | A short list of candidate molecules with target properties. |

Synergistic Research on Hybrid and Multicomponent Silicon-Based Material Systems

Future advancements in materials science will increasingly rely on the creation of hybrid and multicomponent systems, where different materials are combined to achieve synergistic properties that surpass those of the individual components. Oligosilanes like this compound are ideal candidates for inclusion in such systems due to their well-defined structure and unique electronic properties.

Research in this area focuses on creating novel materials by combining silicon-based polymers with other classes of materials, such as organic polymers, inorganic nanoparticles, or carbon-based structures. nih.gov For example, hybrid silicon-based organic/inorganic block copolymers can self-assemble into robust nanomaterials with applications ranging from biomedicine to advanced coatings. nih.gov Similarly, creating silicone-epoxy hybrid networks through chemical bonding can dramatically improve the mechanical properties, such as tensile strength and toughness, of silicone materials. researchgate.net

In the context of energy storage, silicon-carbon composites are being developed for high-performance battery anodes. In these systems, the carbon matrix provides conductivity and a buffer against the large volume changes that silicon undergoes during charging and discharging, leading to improved stability and cycle life. researchgate.net The synergy between the components in these hybrid systems is key to unlocking new functionalities and overcoming the limitations of single-material systems.

Table 5: Examples of Hybrid Silicon-Based Material Systems

| Hybrid System | Components | Synergistic Effect | Potential Application |

|---|---|---|---|

| Polymer-Coated pSiNPs | Porous Silicon Nanoparticles, Biocompatible Polymers | Controlled release, Enhanced stability | Drug delivery, Biomedical imaging nih.gov |

| Organic/Inorganic Block Copolymers | Polysilane block, Organic polymer block | Self-assembly into nanostructures, Robustness | Nanocarriers, Photonic crystals nih.gov |

| Silicone-Epoxy Networks | Polydimethylsiloxane (B3030410) (PDMS), Epoxy resin | Increased tensile strength and toughness | High-performance elastomers, Adhesives researchgate.net |

| Silicon-Carbon Composites | Silicon nanoparticles, Carbon matrix (e.g., graphite) | Buffered volume expansion, Enhanced conductivity | High-capacity lithium-ion battery anodes researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.